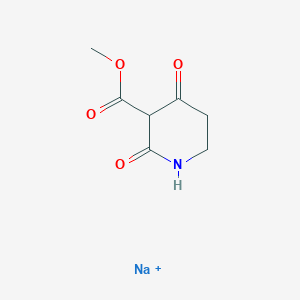

sodium;methyl 2,4-dioxopiperidine-3-carboxylate

CAS No.:

Cat. No.: VC13648104

Molecular Formula: C7H9NNaO4+

Molecular Weight: 194.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9NNaO4+ |

|---|---|

| Molecular Weight | 194.14 g/mol |

| IUPAC Name | sodium;methyl 2,4-dioxopiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h5H,2-3H2,1H3,(H,8,10);/q;+1 |

| Standard InChI Key | DDRNHSMNCKFPEI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1C(=O)CCNC1=O.[Na+] |

| Canonical SMILES | COC(=O)C1C(=O)CCNC1=O.[Na+] |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The parent compound, methyl 2,4-dioxopiperidine-3-carboxylate, features a six-membered piperidine ring substituted with two ketone groups at positions 2 and 4 and a methyl ester group at position 3. Its molecular formula is C₇H₉NO₄, with a molecular weight of 171.15 g/mol . The sodium salt form likely arises from deprotonation of the carboxylic acid analog, yielding a negatively charged carboxylate group balanced by a sodium ion.

Key Structural Features:

-

Piperidine backbone: Provides rigidity and influences conformational stability.

-

Diketone groups: Enhance electrophilicity, enabling participation in condensation and nucleophilic addition reactions.

-

Methyl ester/carboxylate group: Modifies solubility and reactivity; the carboxylate form increases hydrophilicity and ionic character.

The InChIKey (DSWIHRDJTNMPEF-UHFFFAOYSA-N) and SMILES (COC(=O)C1C(=O)CCNC1=O) identifiers confirm the connectivity and stereoelectronic configuration .

Predicted Physicochemical Properties

Data for the methyl ester derivative provide insights into the sodium salt’s behavior:

The sodium salt’s polar surface area (75.96 Ų) and exact mass (171.053162 Da) suggest strong solvation in polar solvents, aligning with typical carboxylate salts.

Synthesis and Analytical Profiling

Synthetic Routes

While no explicit synthesis of the sodium salt is documented, the methyl ester is synthesized via esterification of 2,4-dioxopiperidine-3-carboxylic acid. A plausible route for the sodium salt involves:

-

Saponification: Hydrolysis of the methyl ester using aqueous NaOH.

-

Acidification and Neutralization: Isolation of the carboxylic acid followed by treatment with NaHCO₃ or NaOH.

Collision Cross Section (CCS) Predictions

Ion mobility spectrometry data for the methyl ester reveal adduct-specific CCS values :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 172.06044 | 134.9 |

| [M+Na]⁺ | 194.04238 | 144.3 |

| [M-H]⁻ | 170.04588 | 133.5 |

For the sodium salt, analogous adducts (e.g., [M+Na-2H]⁻) may exhibit CCS values near 137.3 Ų , reflecting increased ion size due to sodium coordination.

Pharmaceutical and Chemical Applications

Role in Drug Development

Piperidine diones are precursors in synthesizing bioactive molecules. For example, patent EP2815749A1 highlights 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindoline-1,3-dione (pomalidomide) as a therapeutic agent for prostate cancer . Although sodium; methyl 2,4-dioxopiperidine-3-carboxylate is not directly cited, its structural similarity suggests utility in:

-

Prodrug design: Carboxylate salts improve aqueous solubility for oral formulations.

-

Metal coordination: Sodium ions may facilitate interactions with biological targets.

Comparative Reactivity

The compound’s diketone and carboxylate groups enable diverse reactivity:

-

Knoevenagel condensations: Formation of α,β-unsaturated ketones.

-

Mannich reactions: Synthesis of β-amino ketones.

-

Complexation with metals: Enhanced catalytic or therapeutic activity.

Future Research Directions

Elucidating Biological Activity

In vitro studies are needed to assess the sodium salt’s pharmacokinetics and toxicity. Priority areas include:

-

Cytotoxicity screening: Against cancer cell lines (e.g., PC3 prostate cancer cells).

-

Solubility optimization: Formulation with surfactants (e.g., sodium lauryl sulfate) to enhance bioavailability .

Advanced Analytical Characterization

-

X-ray diffraction: To resolve crystal structure and sodium coordination geometry.

-

Tandem MS/MS: For fragmentation pathways and metabolite identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume